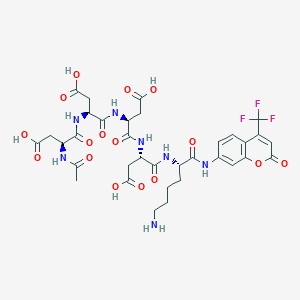
(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoicacid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, amino, carboxymethyl, and chromenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during intermediate steps.
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds.
Deprotection: Removing protecting groups under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.
Automated Synthesis: Implementing automated synthesis techniques to ensure reproducibility and efficiency.
Purification: Employing chromatographic techniques such as HPLC (high-performance liquid chromatography) for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidation of amino groups to form nitro or nitroso derivatives.
Reduction: Reduction of carbonyl groups to form alcohols or amines.
Substitution: Nucleophilic substitution reactions at the acetamido or chromenyl groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).
Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).
Nucleophiles: NH₃ (ammonia), RNH₂ (amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,6S,9S,12S,15S)-3-acetamido-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-5,8,11,14-tetraazanonadecanoicacid: Lacks the chromenyl group.
(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-5,8,11,14-tetraazanonadecanoicacid: Lacks the trifluoromethyl group.
Uniqueness
The presence of the chromenyl and trifluoromethyl groups in the compound makes it unique, potentially enhancing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C34H40F3N7O16 |
|---|---|
Molecular Weight |
859.7 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H40F3N7O16/c1-14(45)39-19(10-24(46)47)30(56)42-21(12-26(50)51)32(58)44-22(13-27(52)53)33(59)43-20(11-25(48)49)31(57)41-18(4-2-3-7-38)29(55)40-15-5-6-16-17(34(35,36)37)9-28(54)60-23(16)8-15/h5-6,8-9,18-22H,2-4,7,10-13,38H2,1H3,(H,39,45)(H,40,55)(H,41,57)(H,42,56)(H,43,59)(H,44,58)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
ZNCQDQAABHHMCO-YFNVTMOMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















